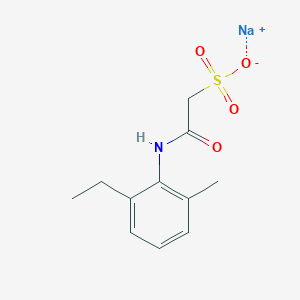
Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate
Descripción general
Descripción
Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to an aromatic amine
Aplicaciones Científicas De Investigación
Chemistry: Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other functionalized derivatives.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and detergents, due to its amphiphilic nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate typically involves the reaction of 2-ethyl-6-methylaniline with a sulfonating agent such as chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired sulfonate product. The reaction mixture is then neutralized with sodium hydroxide to yield the sodium salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the aromatic amine moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- Sodium;2-(2-methylanilino)-2-oxoethanesulfonate
- Sodium;2-(2-ethyl-4-methylanilino)-2-oxoethanesulfonate
- Sodium;2-(2-ethyl-6-chloroanilino)-2-oxoethanesulfonate
Uniqueness: Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is unique due to the specific positioning of the ethyl and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar sulfonate compounds.
Propiedades
IUPAC Name |
sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.Na/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-17(14,15)16;/h4-6H,3,7H2,1-2H3,(H,12,13)(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFKJLARXKHBKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016134 | |
| Record name | sodium 2-(2-ethyl-6-methylanilino)-2-oxoethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-76-5 | |
| Record name | sodium 2-(2-ethyl-6-methylanilino)-2-oxoethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


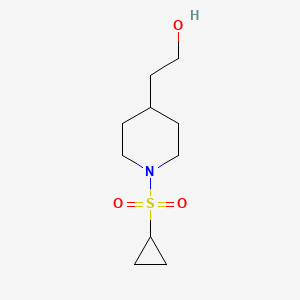
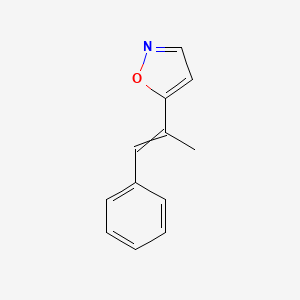
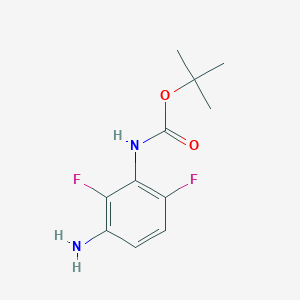
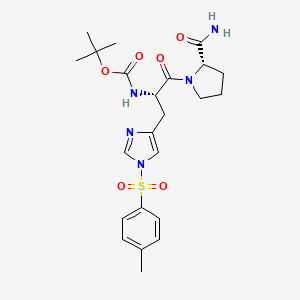
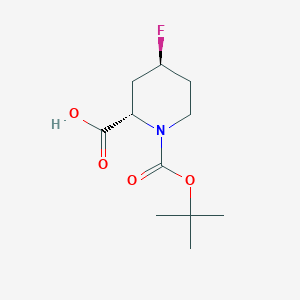
![2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid](/img/structure/B1401394.png)
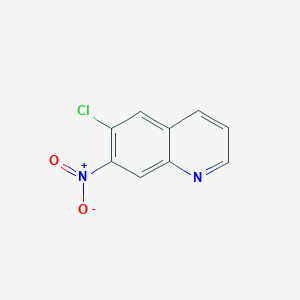
![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
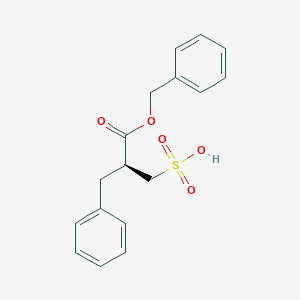
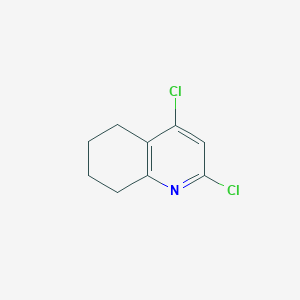
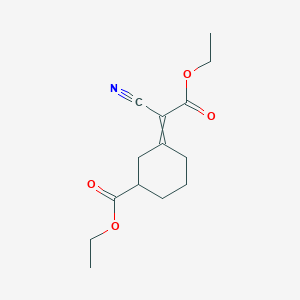
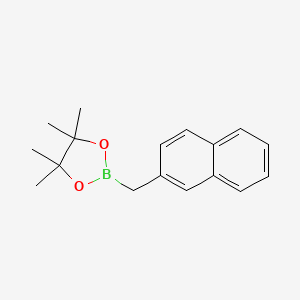
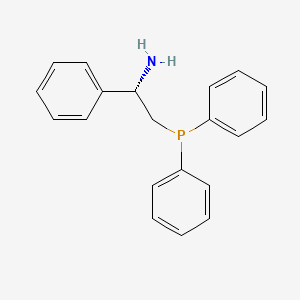
![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)
